

Application Note: Synthesis and Characterization of rac-N-Demethyl Dimethindene Reference Standard

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Compound of Interest

Compound Name: *rac-N-Demethyl dimethindene*

CAS No.: 151562-10-6

Cat. No.: B119932

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Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of racemic N-Demethyl dimethindene, a primary metabolite and significant impurity of the first-generation antihistamine, dimethindene.[1][2] The availability of a well-characterized reference standard for this compound is crucial for pharmaceutical quality control, metabolism studies, and impurity profiling.[1] This document outlines a robust synthetic strategy, leveraging a modified route based on the established synthesis of dimethindene, followed by a controlled N-demethylation. Detailed, step-by-step protocols for the synthesis and purification are provided, along with a thorough analytical characterization workflow to confirm the identity, purity, and integrity of the final reference standard.

Introduction: The Significance of a Reference Standard

Dimethindene is a selective H1 histamine antagonist widely used for the symptomatic relief of allergic reactions.[3][4][5] As with any active pharmaceutical ingredient (API), a thorough understanding of its metabolic fate and potential impurities is a regulatory requirement to ensure safety and efficacy.[1] N-Demethyl dimethindene is a known metabolite of dimethindene

and a potential process-related impurity.[2][6] Therefore, a highly purified and well-characterized reference standard of **rac-N-Demethyl dimethindene** is essential for:

- Quantitative analysis: Accurately quantifying the levels of this impurity in drug substance and formulated products.
- Pharmacokinetic studies: Investigating the metabolic profile of dimethindene in vivo.[6]
- Toxicological evaluation: Assessing the potential biological activity and toxicity of the metabolite.
- Analytical method validation: Serving as a benchmark for the development and validation of analytical methods, such as HPLC, for routine quality control.[1]

This application note is designed to guide researchers, analytical scientists, and drug development professionals through a reliable process for obtaining high-purity **rac-N-Demethyl dimethindene**.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, **rac-N-Demethyl dimethindene**, can be approached via two primary strategies:

- Direct Synthesis: Modifying the existing dimethindene synthesis to incorporate a monomethylaminoethyl side chain from the outset.
- Post-Synthesis Demethylation: Synthesizing dimethindene and subsequently removing one of the N-methyl groups.

While direct synthesis is an elegant approach, it may require the synthesis of a less common starting material, N-methyl-2-chloroethylamine, which can be unstable. The post-synthesis demethylation of the readily accessible dimethindene offers a more practical and adaptable route for laboratory-scale preparation. This application note will focus on the latter strategy, which involves the synthesis of dimethindene followed by a controlled N-demethylation.

The overall synthetic workflow is depicted in the following diagram:



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Caption: Figure 1: Overall workflow for the synthesis of **rac-N-Demethyl dimethindene**.

Experimental Protocols

Part 1: Synthesis of rac-Dimethindene

The synthesis of rac-dimethindene is adapted from the established industrial process.[7][8] This multi-step synthesis involves the formation of an indanone intermediate followed by the addition of a 2-ethylpyridine moiety.

Materials and Reagents:

Reagent	Supplier	Grade
Diethyl malonate	Sigma-Aldrich	ReagentPlus®
Sodium ethoxide	Acros Organics	97%
Benzyl chloride	Alfa Aesar	99%
Sodium hydride (60% in mineral oil)	Sigma-Aldrich	
2-chloro-N,N-dimethylethanamine	TCI	>98%
Toluene	Fisher Sci.	Anhydrous
Sodium hydroxide	VWR	ACS Grade
Ethanol	Decon Labs	200 Proof
Polyphosphoric acid (PPA)	Sigma-Aldrich	
2-Ethylpyridine	Acros Organics	98%
n-Butyllithium (2.5 M in hexanes)	Sigma-Aldrich	
Diethyl ether	Fisher Sci.	Anhydrous

Protocol:

- **Synthesis of Diethyl Benzylmalonate:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add benzyl chloride and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the sodium chloride precipitate, and remove the ethanol under reduced pressure. The resulting crude diethyl benzylmalonate can be used in the next step without further purification.
- **Synthesis of Diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate:** To a suspension of sodium hydride in anhydrous toluene, add the crude diethyl benzylmalonate dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. Then, add 2-chloro-

N,N-dimethylethanamine and heat the reaction mixture to reflux for 8-12 hours.[8] After cooling, quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary amine intermediate.

- Saponification to 2-benzyl-2-(2-(dimethylamino)ethyl)malonic acid: Dissolve the crude tertiary amine intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 6-8 hours.[7] After cooling, acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. The resulting precipitate of the amino diacid can be collected by filtration, washed with cold water, and dried.
- Cyclization to 2-(2-(dimethylamino)ethyl)indan-1-one: Add the dried amino diacid portion-wise to preheated polyphosphoric acid at 100-120 °C with vigorous stirring.[8] The reaction is typically complete within 30-60 minutes. Pour the hot reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the indanone intermediate.
- Synthesis of rac-Dimethindene: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-ethylpyridine in anhydrous diethyl ether and cool to -78 °C. Add n-butyllithium dropwise and stir the resulting deep red solution for 30 minutes. Then, add a solution of the indanone intermediate in anhydrous diethyl ether dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude rac-dimethindene.

Part 2: N-Demethylation of rac-Dimethindene

Several reagents can be employed for the N-demethylation of tertiary amines.[9][10] A common and effective method is the von Braun reaction or its modern variations using chloroformates. [9] This protocol utilizes 1-chloroethyl chloroformate (ACE-Cl).

Materials and Reagents:

Reagent	Supplier	Grade
rac-Dimethindene (from Part 1)		
1-Chloroethyl chloroformate (ACE-Cl)	Sigma-Aldrich	97%
Dichloroethane (DCE)	Fisher Sci.	Anhydrous
Methanol	VWR	ACS Grade

Protocol:

- **Carbamate Formation:** In a round-bottom flask under an inert atmosphere, dissolve the crude rac-dimethindene in anhydrous dichloroethane. Cool the solution to 0 °C and add 1-chloroethyl chloroformate dropwise. Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
- **Hydrolysis of the Carbamate:** After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. To the resulting crude carbamate, add methanol and heat to reflux for 2-4 hours to effect hydrolysis.
- **Work-up and Isolation:** After cooling, remove the methanol under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities. Basify the aqueous layer with a sodium hydroxide solution and extract the product, **rac-N-Demethyl dimethindene**, with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

Purification of the crude **rac-N-Demethyl dimethindene** is critical to achieving the high purity required for a reference standard. Column chromatography is the preferred method for this purpose.

Purification Protocol:

- **Stationary Phase:** Silica gel (230-400 mesh)

- Mobile Phase: A gradient of dichloromethane and methanol, with a small percentage of triethylamine (e.g., 0.5-1%) to prevent tailing of the amine on the silica gel. A typical starting gradient could be 98:2:0.5 (DCM:MeOH:TEA), gradually increasing the methanol concentration.
- Procedure: Slurry pack the silica gel in the initial mobile phase. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the column with the mobile phase gradient, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified **rac-N-Demethyl dimethindene**.

Analytical Characterization:

The identity and purity of the final product must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Technique	Expected Results for <i>rac</i> -N-Demethyl dimethindene
¹ H NMR (e.g., 400 MHz, CDCl ₃)	Characteristic signals for the aromatic protons of the indene and pyridine rings, the aliphatic protons of the ethyl and ethylamine side chains, and a singlet for the single N-methyl group. The integration of the signals should be consistent with the proposed structure.
¹³ C NMR (e.g., 100 MHz, CDCl ₃)	The number of signals should correspond to the number of unique carbon atoms in the molecule. Characteristic chemical shifts for the aromatic, aliphatic, and N-methyl carbons should be observed.
Mass Spectrometry (MS)	The molecular ion peak (M+H) ⁺ corresponding to the exact mass of N-Demethyl dimethindene (C ₁₉ H ₂₂ N ₂) should be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)	A single major peak should be observed, with a purity of ≥98% (or as required by the specific application). The method should be validated for linearity, accuracy, precision, and specificity.[1]
Fourier-Transform Infrared Spectroscopy (FTIR)	Characteristic absorption bands for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic rings.

Conclusion

This application note provides a detailed and practical guide for the synthesis, purification, and characterization of ***rac*-N-Demethyl dimethindene** reference standard. By following the outlined protocols, researchers and analytical scientists can reliably produce a high-purity standard essential for the accurate quality control and metabolic investigation of dimethindene. The robust analytical workflow ensures the identity and purity of the final compound,

establishing it as a trustworthy reference material for pharmaceutical development and research.

References

- Quivelli, A., Rossi, F., Perna, F. M., & Capriati, V. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. *Molecules*, 27(22), 7594. [[Link](#)]
- ResearchGate. (n.d.). Quantitative metrics for the process of synthesis of dimethindene (6) in VOCs or in CPME or in 2-MeTHF. Retrieved from [[Link](#)]
- Veeprho. (n.d.). Dimetindene Impurities and Related Compound. Retrieved from [[Link](#)]
- Wysomirska, E., Czerwińska, K., Kublin, E., & Mazurek, A. P. (2012). IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE HYDROCHLORIDE BY DENSITOMETRIC METHOD. *Acta Poloniae Pharmaceutica*, 69(5), 859-865.
- Wikipedia. (n.d.). Dimetindene. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Demethylation. Retrieved from [[Link](#)]
- Sravya, G., Zyryanov, G. V., Ramaseshaiah, K., Reddy, G. M. K., Reddy, C. S., & Reddy, N. B. (2019). A Concise and Efficient Synthesis of an Impurity, N-Desmethyl Alcaftadine from Alcaftadine: An H1 Antagonist. *Asian Journal of Chemistry*, 31(11), 2631-2634.
- PubChem. (n.d.). (+)-Dimethindene. Retrieved from [[Link](#)]
- PubChem. (n.d.). Dimethindene Maleate. Retrieved from [[Link](#)]
- Pharmaffiliates. (n.d.). Dimethindene-impurities. Retrieved from [[Link](#)]
- Gfeller, H., & Tamm, C. (1977). Metabolism of dimetindene in rats. *Arzneimittel-Forschung*, 27(6), 1151-1156.
- Melchiorre, C., Gualtieri, F., Giannella, M., Pignini, M., Cingolani, M. L., & Rossini, L. (1978). Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists. *Journal of Medicinal Chemistry*, 21(11), 1126-1132.
- WikiGenes. (n.d.). Fenistil - N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)]. Retrieved from [[Link](#)]

- Towart, R., Sautel, M., Moret, E., Costa, E., Theraulaz, M., & Weitsch, A. F. (1991). Investigation of the Antihistaminic Action of Dimethindene Maleate (Fenistil) and Its Optical Isomers. *Agents and Actions Supplements*, 33, 403-408.
- Schunack, W., & Buschauer, A. (1987). Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists. *Naunyn-Schmiedeberg's Archives of Pharmacology*, 335(Suppl.), R80.
- Büki, A., & Dombrádi, V. (1987). Synthesis and crystal structure of rac-2-(1,3-dioxoisindolin-2-yl)ethyl 4-methyl-N-phenyl-N'-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class.

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Sources

1. veeprho.com [veeprho.com]
 2. pharmaffiliates.com [pharmaffiliates.com]
 3. Dimetindene - Wikipedia [en.wikipedia.org]
 4. (+-)-Dimethindene | C₂₀H₂₄N₂ | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
 5. (+-)-Dimethindene | C₂₀H₂₄N₂ | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
 6. Metabolism of dimetindene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
 7. researchgate.net [researchgate.net]
 8. mdpi.com [mdpi.com]
 9. Demethylation - Wikipedia [en.wikipedia.org]
 10. asianpubs.org [asianpubs.org]
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